![molecular formula C12H10N4 B2621823 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 186956-71-8](/img/structure/B2621823.png)

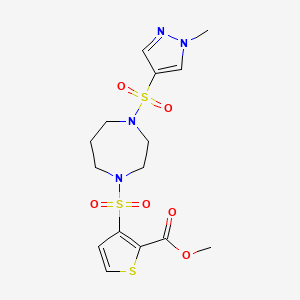

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

“2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidines, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This compound has been identified as a strategic compound for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .Molecular Structure Analysis

The molecular structure of “this compound” is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of “this compound” are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These groups favor large absorption/emission intensities as a result of the ICT to/from this ring .Wirkmechanismus

Target of Action

Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit certain kinases

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets, leading to changes in cellular processes . The specific interactions and changes caused by 2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine require further investigation.

Biochemical Pathways

Related compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with various cellular processes . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine family have shown significant effects on cellular processes

Biochemische Analyse

Biochemical Properties

2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to show enzymatic inhibitory activity against TrkA and ALK2 . The nature of these interactions is largely dependent on the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Cellular Effects

The effects of this compound on cells are significant. It has been found to inhibit the growth of certain cell lines . Moreover, it has been identified as a potential tool for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Molecular Mechanism

The molecular mechanism of action of this compound involves large absorption/emission intensities as a result of the ICT to/from the fused ring . This is favored by EDGs at position 7 on the fused ring . These intensities remain low with electron-withdrawing groups (EWGs) .

Temporal Effects in Laboratory Settings

Its properties and stability have been found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Metabolic Pathways

It is known that pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Eigenschaften

IUPAC Name |

2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c1-9-8-12-14-7-5-11(16(12)15-9)10-4-2-3-6-13-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZSVWPQKNQYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322078 | |

| Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

186956-71-8 | |

| Record name | 2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole](/img/structure/B2621740.png)

![3,4-dimethoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2621743.png)

![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)

![methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2621751.png)

![N-Ethyl-N-[2-[5-(methanesulfonamido)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2621757.png)

![3-(3-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2621759.png)

![N-[(7-Chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylsulfamoyl fluoride](/img/structure/B2621761.png)